molecular formula C21H29N3O3S2 B2810043 N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1235332-90-7

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2810043
M. Wt: 435.6
InChI Key: PHPNXLIKOKAOOM-UHFFFAOYSA-N
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Description

“N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a thiophene ring, a piperidine ring, and an isobutyramide group . The compound is likely to be a synthetic product, as it has a complex structure that is not commonly found in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophene group, and the attachment of the isobutyramide group . The exact synthesis process would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom . The isobutyramide group contains a carbonyl group (C=O) and an amide group (NH2) .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring might influence its solubility and boiling point . The compound’s molecular weight is another important property .

Scientific Research Applications

Melanin-Concentrating Hormone Receptor (MCH1) Antagonists

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is structurally related to arylacetamides, which have been explored for their role in improving pharmacokinetic properties of high-throughput screening lead compounds. For instance, N-[5-(1-{3-[2,2-bis-(4-fluoro-phenyl)-acetylamino]-propyl}-piperidin-4-yl)-2,4-difluoro-phenyl]-isobutyramide (SNAP 102739, 5m) and its analogs have demonstrated inhibition of MCH-evoked drinking effects and showed oral in vivo efficacy in anxiety models. This indicates the relevance of similar compounds in modulating MCH1 receptors, which are involved in various physiological functions including feeding, energy metabolism, and cognitive functions (Jiang et al., 2007).

Beta(3) Adrenergic Receptor Agonists

Compounds related to N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide have been studied as potential beta(3) adrenergic receptor agonists. For example, novel (4-piperidin-1-yl)-phenyl sulfonamides demonstrated significant potency and selectivity for human beta(3) receptors, indicating their potential therapeutic applications in conditions modulated by beta(3) receptors (Hu et al., 2001).

Anti-Cancer Applications

Certain derivatives structurally related to N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide have shown promising anti-cancer activities. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Synthesis and Structural Studies

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide and its derivatives have been involved in various synthesis and structural studies. For instance, research has been conducted on the crystal structures of related piperazine derivatives, providing insights into their anti-malarial activity and elucidating the importance of certain molecular conformations and substituents for generating biological activity (Cunico et al., 2009).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in pharmaceuticals or other industries .

properties

IUPAC Name

2-methyl-N-[4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-16(2)21(25)23-19-3-5-20(6-4-19)29(26,27)22-13-17-7-10-24(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17,22H,7-8,10-11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPNXLIKOKAOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

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